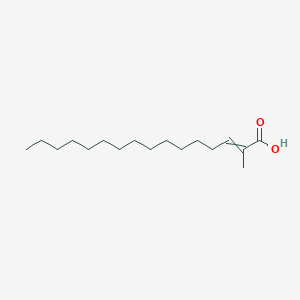
2-Methylhexadec-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylhexadec-2-enoic acid is a carboxylic acid with a unique structure characterized by a methyl group and a double bond at the second carbon position. This compound is part of the broader class of unsaturated fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylhexadec-2-enoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: This method involves the oxidative cleavage of alkenes, which can be achieved using reagents like potassium permanganate or ozone.
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide, followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. The choice of method depends on the desired scale and application.
化学反应分析
Types of Reactions
2-Methylhexadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can reduce the double bond, converting the compound into a saturated fatty acid.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products Formed
Oxidation: Formation of shorter-chain carboxylic acids or ketones.
Reduction: Formation of 2-Methylhexadecanoic acid.
Substitution: Formation of esters, amides, or anhydrides depending on the reagents used.
科学研究应用
2-Methylhexadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
作用机制
The mechanism of action of 2-Methylhexadec-2-enoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in fatty acid metabolism.
Membrane Interaction: Integrates into cell membranes, affecting their fluidity and function.
Signal Transduction: Modulates signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Hexadec-2-enoic acid: Similar structure but lacks the methyl group at the second carbon position.
2-Methylhexadecanoic acid: Saturated version of 2-Methylhexadec-2-enoic acid.
Palmitoleic acid: An omega-7 monounsaturated fatty acid with a double bond at the ninth carbon position.
Uniqueness
This compound is unique due to its specific structural features, including the methyl group and the position of the double bond. These characteristics confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
72120-32-2 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
2-methylhexadec-2-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h15H,3-14H2,1-2H3,(H,18,19) |
InChI 键 |
DJZODRDGDSMLRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


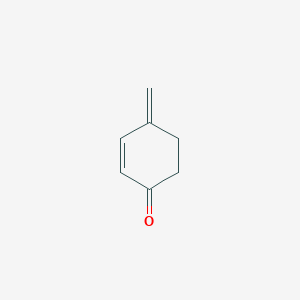
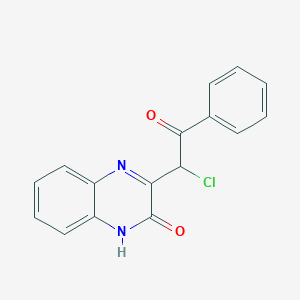
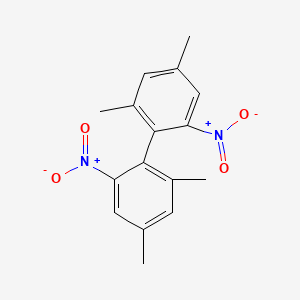
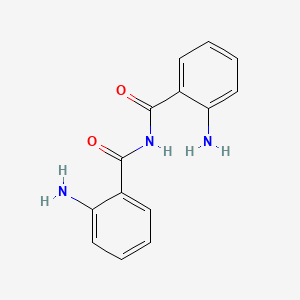
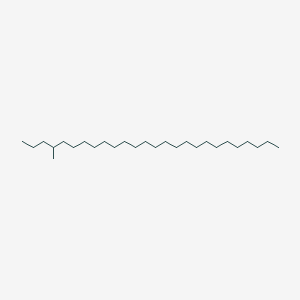
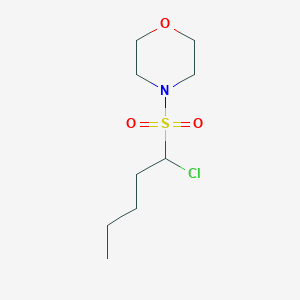

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)

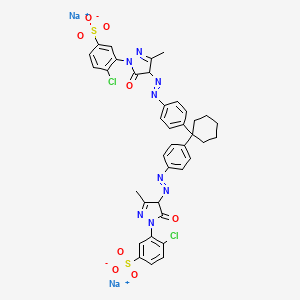
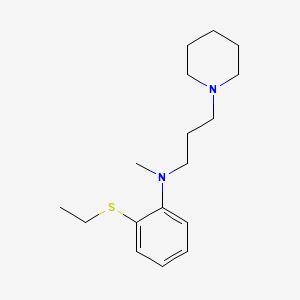
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
